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Compound of Interest

Compound Name: Tridecane-1,13-diamine

Cat. No.: B079978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for

Tridecane-1,13-diamine (CAS: 14465-66-8), a long-chain aliphatic diamine. Due to the limited

availability of published experimental spectra for this specific compound, this document

presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with an

analysis of expected Mass Spectrometry (MS) fragmentation patterns. Detailed, standardized

experimental protocols for obtaining such spectra are also provided to guide researchers in

their analytical workflows.

Predicted Spectral Data
The following tables summarize the predicted spectral data for Tridecane-1,13-diamine. These

predictions are based on established principles of spectroscopy and data from analogous long-

chain aliphatic amines.

Table 1: Predicted ¹H NMR Spectral Data
Protons

Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Integration

H₂N-CH₂- ~ 2.7 Triplet (t) 4H

H₂N-CH₂-CH₂- ~ 1.4 - 1.5 Multiplet (m) 4H

-(CH₂)₉- ~ 1.2 - 1.4 Multiplet (m) 18H
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Table 2: Predicted ¹³C NMR Spectral Data
Carbon Predicted Chemical Shift (ppm)

H₂N-CH₂- ~ 42 - 43

H₂N-CH₂-CH₂- ~ 33 - 34

H₂N-CH₂-CH₂-CH₂- ~ 26 - 27

-(CH₂)₇- (interior) ~ 29 - 30

Table 3: Predicted Key IR Absorption Bands
Functional Group

Predicted Absorption
Range (cm⁻¹)

Description

N-H Stretch (Amine) 3300 - 3500
Two bands, characteristic of a

primary amine.[1][2]

C-H Stretch (Alkyl) 2850 - 2960
Strong absorption, typical for

long alkyl chains.[3]

N-H Bend (Amine) 1580 - 1650
Bending vibration of the

primary amine group.[1]

C-N Stretch (Alkyl Amine) 1020 - 1250
Stretching vibration of the

carbon-nitrogen bond.[1]

Table 4: Predicted Major Mass Spectrometry Fragments
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m/z Proposed Fragment Notes

214 [C₁₃H₃₀N₂]⁺

Molecular ion (M⁺). As a long-

chain amine, this may be weak

or absent.

197 [M - NH₃]⁺ Loss of ammonia.

30 [CH₂NH₂]⁺

Alpha-cleavage, a common

fragmentation for primary

amines, often forming the base

peak.

Series of CₙH₂ₙ⁺¹ Alkyl chain fragments
Characteristic peaks separated

by 14 Da (CH₂).

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectral data for Tridecane-1,13-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of Tridecane-
1,13-diamine.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of Tridecane-1,13-diamine in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment to prevent

proton exchange of the amine protons). Add a small amount of an internal standard, such as

tetramethylsilane (TMS), if not already present in the solvent.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b079978?utm_src=pdf-body
https://www.benchchem.com/product/b079978?utm_src=pdf-body
https://www.benchchem.com/product/b079978?utm_src=pdf-body
https://www.benchchem.com/product/b079978?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve

a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, a

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to

the low natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the internal standard (TMS at 0 ppm).
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NMR Experimental Workflow

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Tridecane-1,13-diamine.

Methodology:

Sample Preparation:
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Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared by

placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

KBr Pellet (for solids): If the sample is a solid, grind a small amount (1-2 mg) of the sample

with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into

a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Obtain a background spectrum of the empty sample compartment (or a blank KBr pellet).

Place the prepared sample in the spectrometer and acquire the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000 to 400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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